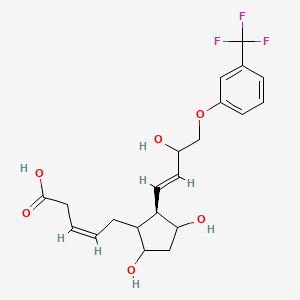

2,3-dinor Fluprostenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluprostenol is a well-studied, potent analog of PGF2α acting primarily through the FP receptor. β-Oxidation of fluprostenol yields 2,3-dinor fluprostenol. It is anticipated that this analog will be a prominent metabolite of the parent compound when administered to humans or other animals. It is likely that this compound will retain some biological activity with respect to the eicosanoid receptors. However, no studies on the pharmacology of this compound have been published to date. Cayman Chemical is a leading manufacturer of various eicosanoid receptor agonists and antagonists, and is currently the exclusive supplier of this compound.

科学的研究の応用

Veterinary Applications in Equine Medicine

In the field of veterinary medicine, particularly concerning equine health, 2,3-dinor Fluprostenol, as a synthetic prostaglandin analogue, has been evaluated for its efficacy and safety in inducing parturition in mares. The research discussed the use of various inducing agents including oxytocin, dexamethasone, and prostaglandin. Fluprostenol was highlighted for its relatively lower risk to the fetus compared to other agents. The main applications for induced foaling were managerial convenience or for specific research and teaching purposes, with a strong emphasis on ensuring foetal maturity before considering induction (Jeffcott & Rossdale, 1977).

Advanced Material Sciences

Although not directly linked to this compound, studies on fluorinated compounds have provided insights that might be applicable in broader contexts, including pharmaceutical applications. For instance, fluorine's inclusion in drug design has been expanding, significantly impacting metabolic pathways, distribution, and disposition of pharmaceuticals. Research has shown that the C-F bond's strength in fluorinated compounds can influence the metabolic fate of these compounds, offering insights into mechanism-based enzyme inhibitors and metabolic pathways (Johnson et al., 2020). Furthermore, fluorinated liquid crystals have been reviewed for their unique properties influenced by the fluoro substituent, discussing their applications in liquid crystal displays and other commercial uses. The fluoro substituent's size and polarity were noted to significantly modify important physical properties such as melting points and dielectric anisotropy, underlining the potential for tailored material properties in various applications (Hird, 2007).

Biophysical and Biomedical Applications

Radiative decay engineering (RDE), another field not directly linked but potentially relevant, explores modifying the emission of fluorophores or chromophores by altering their radiative decay rates. This technique, applicable in fluorescence spectroscopy, can lead to increased quantum yields of low quantum yield chromophores and direct isotropic emission in specific directions. The interaction of fluorophore dipoles with free electrons in metals, changing the intensity, and temporal and spatial distribution of radiation, offers exciting prospects in medical testing and biotechnology. For instance, metallic surfaces can enhance the emission of "nonfluorescent" molecules or significantly increase observable photons from each fluorophore, paving the way for advanced diagnostic and analytical applications (Lakowicz, 2001).

特性

分子式 |

C21H25F3O6 |

|---|---|

分子量 |

430.4 |

InChI |

InChI=1S/C21H25F3O6/c22-21(23,24)13-4-3-5-15(10-13)30-12-14(25)8-9-17-16(18(26)11-19(17)27)6-1-2-7-20(28)29/h1-5,8-10,14,16-19,25-27H,6-7,11-12H2,(H,28,29)/b2-1-,9-8+/t14-,16-,17-,18+,19-/m1/s1 |

InChIキー |

JJUBZOCIDPWZFS-CKWYRIFQSA-N |

SMILES |

O[C@@H]1[C@H](C/C=CCC(O)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC(C(F)(F)F)=C2)[C@H](O)C1 |

同義語 |

(+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

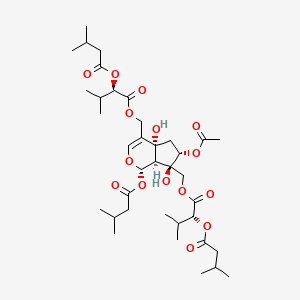

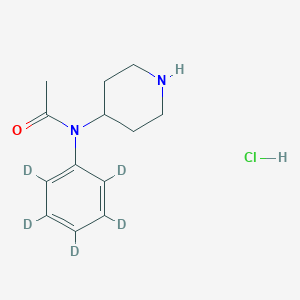

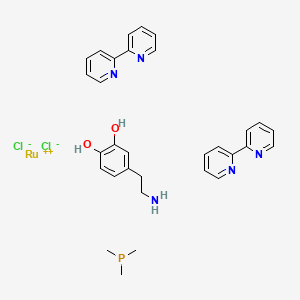

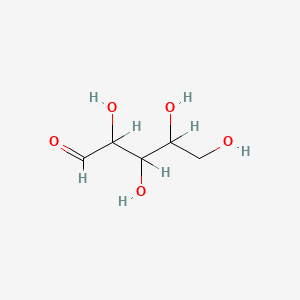

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。